molecular formula C15H12FNO3 B6404814 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261980-19-1

4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404814
CAS RN: 1261980-19-1
M. Wt: 273.26 g/mol
InChI Key: XKUUIKSKEVJYPN-UHFFFAOYSA-N
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Description

4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, also known as FMPCA, is an organic compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, and is often used as a reagent for the synthesis of other organic compounds. FMPCA has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research. It is often used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. It is also used as a catalyst for the synthesis of heterocyclic compounds, and as a probe for the study of enzyme-mediated reactions. 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used in the study of the structure and function of proteins, and in the development of novel drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is known to act as a catalyst for the synthesis of heterocyclic compounds, and to act as a probe for the study of enzyme-mediated reactions. It is also believed to bind to certain proteins and to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% are not yet fully understood. However, it is known to act as a catalyst for the synthesis of heterocyclic compounds, and to act as a probe for the study of enzyme-mediated reactions. It has also been studied for its potential to bind to certain proteins and to affect their structure and function.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a white, crystalline solid that is soluble in organic solvents, and is often used as a reagent for the synthesis of other organic compounds. It is also relatively inexpensive and easy to obtain, and can be synthesized in a high yield of over 95%. However, there are also some limitations to the use of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments. It is not yet fully understood how it affects the structure and function of proteins, and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for the study of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%. These include further study of its biochemical and physiological effects, further study of its mechanism of action, further study of its potential to bind to certain proteins and to affect their structure and function, and further study of its potential applications in the development of novel drugs. Additionally, further research is needed on the synthesis of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% and its potential to be used as a reagent for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with N-methyl-2-aminocarbonyl chloride in the presence of a base, such as pyridine. The second step involves the reaction of the resulting intermediate with 3-chloropropionic acid in the presence of a base, such as triethylamine. This two-step process yields 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% in a high yield of over 95%.

properties

IUPAC Name

4-fluoro-3-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)12-8-11(15(19)20)5-6-13(12)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUUIKSKEVJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690645
Record name 6-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-19-1
Record name 6-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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